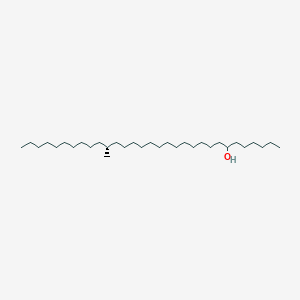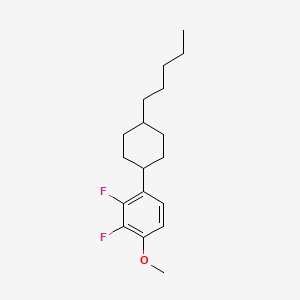
21-Methylhentriacontan-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Methylhentriacontan-7-OL is a long-chain fatty alcohol with the molecular formula C32H66O. This compound is part of the fatty alcohol family, which are typically derived from natural fats and oils. Fatty alcohols are known for their use in various industrial applications, including cosmetics, detergents, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Methylhentriacontan-7-OL can be achieved through several methods. One common approach involves the reduction of the corresponding fatty acid or ester. This reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically requires a catalyst, such as nickel or palladium, and is conducted under high pressure and temperature to ensure complete reduction.
Chemical Reactions Analysis
Types of Reactions: 21-Methylhentriacontan-7-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 21-Methylhentriacontanal (aldehyde) or 21-Methylhentriacontanoic acid (carboxylic acid).
Reduction: 21-Methylhentriacontane (hydrocarbon).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
21-Methylhentriacontan-7-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological membranes and its potential effects on cell signaling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 21-Methylhentriacontan-7-OL involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to participate in hydrogen bonding, which can influence membrane fluidity and protein function. Additionally, its long hydrophobic chain can integrate into lipid bilayers, affecting membrane dynamics and signaling pathways.
Comparison with Similar Compounds
Hentriacontanonaene: A long-chain polyunsaturated hydrocarbon.
5-Methylheptadecan-7-OL: Another methyl-branched secondary alcohol.
Uniqueness: 21-Methylhentriacontan-7-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
Properties
CAS No. |
647025-05-6 |
|---|---|
Molecular Formula |
C32H66O |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(21R)-21-methylhentriacontan-7-ol |
InChI |
InChI=1S/C32H66O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31-33H,4-30H2,1-3H3/t31-,32?/m1/s1 |
InChI Key |
CRZTUHFIUIELJW-XGDNGBMYSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
